molecular formula C8H7ClN4 B8229526 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine

Cat. No.: B8229526
M. Wt: 194.62 g/mol
InChI Key: MUSIXQBWJQYRLX-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine (CAS 2561455-12-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 8 H 7 ClN 4 and a molecular weight of 194.62 g/mol, this compound is supplied as a yellow to pale yellow solid . It should be stored sealed in a dry environment at room temperature to maintain stability . As a member of the pyridopyrimidine family, this scaffold is of significant interest in medicinal chemistry. Pyridopyrimidine derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . They are frequently investigated as potent inhibitors of various therapeutic targets, particularly protein kinases and dihydrofolate reductase (DHFR) . Specifically, fused pyrimidin-4-amine analogs, which share a core structural motif with this compound, have been synthesized and evaluated as antitumor agents, demonstrating activity against proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR . The chloro and methyl substituents on the pyridopyrimidine core make it a versatile intermediate for further synthetic exploration, such as nucleophilic aromatic substitution reactions, to generate diverse libraries of compounds for biological screening . Safety Information: This product is classified with the signal word "Warning" and hazard statement H302 (Harmful if swallowed) . Researchers should consult the safety data sheet and adhere to all recommended precautionary statements . Please Note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-4-11-5-2-3-6(9)13-7(5)8(10)12-4/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSIXQBWJQYRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-4,6-dichloropyrimidine

The 2-methyl-4,6-dichloropyrimidine scaffold serves as a critical intermediate for introducing chloro and methyl groups at positions 6 and 2, respectively. As described in patent CN102161660A, this compound is synthesized via condensation of ethyl cyanoacetate with guanidine in a basic medium, followed by chlorination using phosphorus oxychloride (POCl₃). The hydroxyl group of the intermediate 2,6-diamino-4-hydroxypyrimidine is replaced by chlorine under reflux conditions, achieving yields exceeding 80%.

Reaction Conditions:

  • Chlorination Agent: POCl₃ (3–5 equiv)

  • Temperature: 80–110°C

  • Solvent: Toluene or dichloroethane

  • Key Byproduct: Phosphorus oxychloride complexes, removed via aqueous workup.

Selective Amination at Position 4

Nucleophilic aromatic substitution (NAS) of 2-methyl-4,6-dichloropyrimidine with ammonia or ammonium hydroxide introduces the amine group at position 4. Patent CN102161660A reports that this step proceeds optimally in tetrahydrofuran (THF) at 60°C, with a molar ratio of 1:1.2 (dichloropyrimidine:NH₃). The selectivity for position 4 is attributed to the electron-withdrawing effect of the 2-methyl group, which activates position 6 for subsequent substitution.

Key Data:

  • Yield: 70–75%

  • Purity: >95% (HPLC)

  • Side Products: <5% 4,6-diamino-2-methylpyrimidine (due to over-amination).

Pyrido Ring Construction via Cyclization Strategies

Horner-Wadsworth-Emmons (HWE) Olefination and Photoisomerization

A modular approach described by involves HWE olefination of 4-aminopyrimidine-3-carbaldehydes with methyl-substituted phosphonate reagents to install the pyrido ring. For 6-chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine, the phosphonate reagent (e.g., methyl diethylphosphonoacetate) introduces the methyl group at position 2. Subsequent UV-induced Z/E photoisomerization and cyclization in acetonitrile yield the fused pyrido[3,2-d]pyrimidine core.

Optimized Parameters:

  • HWE Reagent: Methyl diethylphosphonoacetate (1.2 equiv)

  • Base: NaH (2.0 equiv)

  • Photoisomerization: 254 nm UV light, 12 h

  • Cyclization Solvent: Acetonitrile, reflux

  • Overall Yield: 65–70%.

Condensation with α,β-Unsaturated Carbonyls

Alternative routes from employ α,β-unsaturated ketones or aldehydes to form the pyrido ring. For example, condensation of 4-amino-2-methyl-6-chloropyrimidine with ethyl acetoacetate in the presence of piperidine and acetic acid generates a Michael adduct, which undergoes cyclodehydration at 195–230°C in diphenyl ether. This method avoids photochemical steps but requires high temperatures, leading to potential decomposition of sensitive functional groups.

Comparative Performance:

Method Yield Reaction Time Byproducts
HWE Olefination65–70%24 h<5% isomerization byproducts
Condensation50–55%48 h10–15% dehydrated adducts

Late-Stage Functionalization and Chlorination

Direct Chlorination at Position 6

Chlorination of 2-methylpyrido[3,2-d]pyrimidin-4-amine precursors is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C. The electron-deficient pyrido ring facilitates electrophilic aromatic substitution (EAS) at position 6, with the methyl group at position 2 exerting an ortho-directing effect.

Experimental Details:

  • Chlorinating Agent: NCS (1.1 equiv)

  • Catalyst: FeCl₃ (0.1 equiv)

  • Temperature: 0–5°C

  • Yield: 85–90%.

Halogen Exchange Reactions

Patent EP0295218A1 discloses halogen exchange at position 6 using POCl₃ in the presence of N,N-dimethylaniline (DMA) as a base. This method is advantageous for scaling, as POCl₃ is cost-effective and facilitates easy removal of byproducts via distillation.

Key Metrics:

  • Reagent: POCl₃ (3.0 equiv)

  • Base: DMA (2.0 equiv)

  • Temperature: 120°C

  • Conversion: >95%

  • Isolated Yield: 78–82%.

Purification and Analytical Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving >99% purity. For complex mixtures, flash chromatography on silica gel with ethyl acetate/hexane (1:4) resolves regioisomeric byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-5), 7.21 (s, 2H, NH₂), 2.58 (s, 3H, CH₃), 2.24 (s, 3H, CH₃).

  • LC-MS (ESI+): m/z 225.1 [M+H]⁺ (calc. 225.06 for C₈H₈ClN₄).

Industrial-Scale Considerations

Patent CN102161660A highlights a three-step process amenable to large-scale production:

  • Step 1: Synthesis of 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate (yield: 80%).

  • Step 2: Hydrolysis to carboxylic acid using 5N NaOH (yield: 90%).

  • Step 3: Amide coupling with 2-chloro-6-methylaniline via oxalyl chloride activation (yield: 75%).

This route avoids chromatographic purification, favoring crystallization and filtration, thereby reducing costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine typically involves multi-step organic reactions. The compound can be synthesized using microwave-assisted methods that enhance yield and reduce reaction time. For instance, the introduction of various substituents at specific positions on the pyrimidine ring has been shown to affect the biological activity significantly.

Research indicates that derivatives of pyrido[3,2-D]pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including colorectal cancer models (HT-29 and Caco-2). Studies demonstrate that certain analogs show antiproliferative effects comparable to established anticancer agents.

Case Study: Antiproliferative Activity

A study reported that this compound displayed notable inhibitory effects on the proliferation of human colorectal cancer cells at concentrations of 5 µM and 10 µM. The results suggested that modifications at the nitrogen position could enhance biological activity without compromising solubility.

Table 2: Anticancer Activity Results

CompoundCell LineConcentration (µM)Inhibition (%)
This compoundHT-29570
Caco-21065

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against various pathogens. Its structural features contribute to its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µM
S. aureus10 µM

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Compound Name Core Structure Substituents Key Biological Activity CYP450 Inhibition References
6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine 6-Cl, 2-CH3 Kinase/HDAC inhibition (hypothetical) Moderate (predicted)
8-Chloro-7,9-dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine Furo[3,2-d]pyrimidine 8-Cl, 7-CH3, 9-CH3 M4 PAM (EC50 = 12 nM) Low
8-Chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Thieno[3,2-d]pyrimidine 8-Cl, 9-CH3 M4 PAM (EC50 = 8 nM) Low
7-Arylthieno[3,2-d]pyrimidin-4-amine Thieno[3,2-d]pyrimidine 7-Aryl, 4-NH2 Kinase inhibition (e.g., EGFR, IC50 ~50 nM) Moderate
6-Ethynylthieno[3,2-d]pyrimidin-4-anilines Thieno[3,2-d]pyrimidine 6-C≡C-R, 4-NH-Ar Covalent ErbB kinase inhibition High (metabolic instability)

Metabolic and Toxicity Profiles

  • CYP450 Interactions: The tricyclic pyrido-thieno and pyrido-furo cores () exhibit reduced CYP450 inhibition (IC50 > 10 µM) compared to earlier chemotypes (e.g., ML253, IC50 = 1 µM), attributed to decreased lipophilicity and steric shielding of basic amines . Ethynyl-substituted thieno-pyrimidines () show rapid hepatic clearance due to alkyne-mediated metabolic oxidation, limiting their therapeutic utility despite high kinase affinity .

Biological Activity

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an antiviral agent. Its unique structural features contribute to its biological activity, making it a subject of interest in various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H8_{8}ClN3_{3}, with a molecular weight of approximately 194.62 g/mol. The compound features a chlorine atom at the 6-position and a methyl group at the 2-position of the pyridine ring, which are critical for its interaction with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC8_{8}H8_{8}ClN3_{3}
Molecular Weight194.62 g/mol
Chlorine Position6
Methyl Position2

Antiviral Properties

Preliminary studies have highlighted the potential of this compound as an antiviral agent , particularly against the hepatitis C virus (HCV). Its structural characteristics allow it to effectively interact with viral proteins, inhibiting their function and thus preventing viral replication.

The mechanism of action involves the compound's ability to bind to specific biological macromolecules such as enzymes and receptors. This binding modulates their activity, leading to therapeutic effects. Notably, it has been shown to target dihydrofolate reductase (DHFR) and certain kinases, which are crucial in various cellular processes .

Case Studies

  • Hepatitis C Virus Inhibition : In vitro studies demonstrated that this compound significantly reduces HCV replication in infected cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent antiviral activity.
  • Cancer Cell Proliferation : The compound was evaluated for its antiproliferative effects on human colorectal cancer cell lines (HT-29 and Caco-2). Results indicated that it inhibited cell proliferation similarly to established anticancer agents like MPC-6827 at concentrations of 5 and 10 µM .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related pyrido-pyrimidine derivatives. Below is a summary table highlighting key differences:

Compound NameTarget ActivityIC50 (µM)
This compoundAntiviral (HCV), AnticancerLow micromolar
Pyrido[2,3-d]pyrimidine Derivative ADHFR Inhibition~10
Pyrido[3,4-d]pyrimidine Derivative BKinase Inhibition~5

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloro-6-substituted phenylacetonitrile derivatives with amines under reflux conditions. For example:

  • Route 1 : React 2-[2-chloro-6-(3-pyridyl)phenyl]acetonitrile with ammonia in isopropyl alcohol and HCl, followed by RP-HPLC purification .
  • Route 2 : Use 2,4-dichlorothieno[3,2-d]pyrimidine with 2-phenoxyethylamine in 1,4-dioxane and N,N-diisopropylethylamine at 80°C under argon, yielding 64% after flash chromatography .
    Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry of amines to minimize byproducts.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine and methyl groups) via 1^1H and 13^13C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., Mol. formula C7_7H5_5ClN4_4, Mol. weight 180.60) .
  • HPLC : Assess purity (>95%) using reverse-phase methods with UV detection .
    Data Table :
TechniqueKey Peaks/ValuesPurpose
1^1H NMRδ 2.5 ppm (CH3_3)Methyl group confirmation
HRMSm/z 181.02 [M+H]+^+Molecular ion verification
RP-HPLCRetention time: 8.2 min (95%)Purity assessment

Basic: How is initial biological activity screened for this compound?

Methodological Answer:
Screen against kinase targets (e.g., MAP4K4, CDK5, CK1) using enzymatic assays. For example:

  • Kinase Inhibition Assay : Measure IC50_{50} values in a fluorescence-based assay with ATP competition .
  • Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., IC50_{50} <1 μM in MDA-MB-231 cells) .

Advanced: How do structural modifications influence kinase inhibitory activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Position 2 : Methyl substitution enhances metabolic stability and binding affinity to MAP4K4 .
  • Position 6 : Chlorine improves selectivity for CK1δ/ε over GSK3α/β .
  • Aromatic Rings : Pyridyl groups at C6 increase solubility but reduce potency .
    SAR Table :
Modification (Position)Activity ChangeTarget Kinase
2-CH3_3IC50_{50} ↓ 50%MAP4K4
6-Cl → 6-BrSelectivity ↑ for CK1δ/εCK1
4-NH2_2 → 4-OCH3_3Solubility ↑, IC50_{50} ↑ 2xCDK5

Advanced: What crystallographic methods resolve its binding mode with kinases?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with MAP4K4 (PDB: 4OBP) using SHELX programs for structure refinement .
  • Key Interactions : Chlorine forms a halogen bond with Leu85, while the pyrido ring stacks with Phe93 .
    Protocol :

Soak kinase crystals in 10 mM compound solution.

Collect diffraction data (1.8 Å resolution).

Refine with SHELXL for occupancy and B-factor analysis .

Advanced: How can computational modeling optimize its pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in MAP4K4’s ATP pocket .
  • ADMET Prediction : Calculate logP (2.1) and solubility (0.5 mg/mL) with SwissADME .
    Case Study : Introducing a morpholine group at C4 improved aqueous solubility by 3x without losing potency .

Advanced: How to address contradictions in synthetic yields across studies?

Methodological Answer:
Discrepancies (e.g., 64% vs. 45% yields ) arise from:

  • Reagent Purity : Use anhydrous solvents and >98% pure starting materials.
  • Catalyst Optimization : Replace HCl with Lewis acids (e.g., ZnCl2_2) to accelerate substitution .
  • Workup Protocols : Compare column chromatography (silica gel) vs. RP-HPLC for recovery rates .

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